![molecular formula C15H16N2O3S B5710995 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)

3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

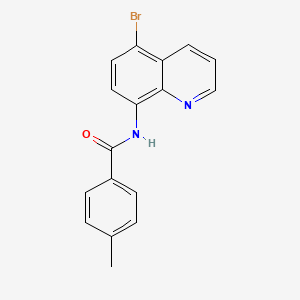

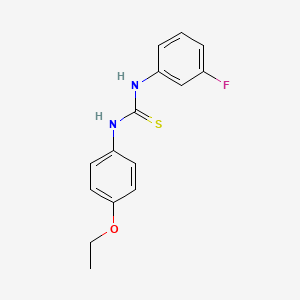

The compound “3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide” is a chemical compound with the empirical formula C15H15NO4S . It is also known as MSAB, 3-[[ (4-Methylphenyl)sulfonyl]amino]-benzoic acid methyl ester, and Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate . It is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .

Molecular Structure Analysis

The molecular weight of “3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide” is 305.35 . The SMILES string representation of the molecule isCC1=CC=C(S(NC2=CC(C(OC)=O)=CC=C2)(=O)=O)C=C1 . Physical And Chemical Properties Analysis

The compound is a powder that is off-white to purple in color . It is soluble in DMSO at a concentration of 25 mg/mL . The compound should be stored at a temperature of 2-8°C .科学研究应用

Medicinal Chemistry: Building Blocks for Drug Candidates

3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide: is a significant compound in medicinal chemistry, serving as a crucial raw material and intermediate in the synthesis of many drug candidates . Its structure allows for versatile modifications, making it a valuable precursor in the design of molecules with potential therapeutic effects.

Kinetics Study in Microflow Systems

The compound has been used in kinetics studies within microflow systems to understand its reaction behavior . These studies help in optimizing the synthesis process by determining reaction rate constants, activation energies, and pre-exponential factors, which are essential for scaling up production in pharmaceutical manufacturing.

Selective Acylation Reactions

Selective acylation is a critical reaction in organic synthesis, and 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide plays a role in this process . The compound’s synthesis involves selective acylation, which has been studied to improve yields and reduce by-products, contributing to more efficient and sustainable chemical processes.

Continuous Synthesis Processes

The compound is synthesized using continuous flow chemistry, which is an innovative approach that offers advantages over traditional batch processing, such as improved safety, scalability, and control over reaction conditions . This method can significantly enhance the efficiency of producing this compound on an industrial scale.

Optimization of Reaction Conditions

Research involving 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide includes the optimization of reaction conditions to achieve higher selectivity and conversion rates . This optimization is crucial for developing cost-effective and high-quality pharmaceuticals.

Development of Efficient and Practical Processes

The synthesis of 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide has been the focus of developing efficient and practical processes . By understanding the compound’s synthesis pathway and reaction kinetics, researchers can streamline production methods, reducing waste and improving overall process sustainability.

Raw Material for Active Pharmaceutical Ingredients (APIs)

As a raw material for APIs, 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide is integral in the pharmaceutical industry . It is involved in the synthesis of various APIs, which are the active components in medications responsible for the therapeutic effects.

Academic Research and Education

Lastly, the compound is used in academic settings for research and education purposes . It serves as a case study for students and researchers to learn about complex organic synthesis, reaction mechanisms, and the application of flow chemistry in drug development.

作用机制

Target of Action

The primary target of 3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide, also known as MSAB, is β-catenin . β-catenin is a key component in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The interaction of MSAB with β-catenin affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, MSAB downregulates Wnt/β-catenin target genes . This leads to the inhibition of Wnt signaling-dependent proliferation of cancer cells .

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies.

Result of Action

MSAB exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells . It decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . In animal models, daily intraperitoneal injection of MSAB has been shown to inhibit tumor growth of Wnt-dependent cancer cells .

Action Environment

It’s worth noting that the effectiveness of msab can vary depending on the dependence of the cells on the wnt signaling pathway .

属性

IUPAC Name |

3-[methyl-(4-methylphenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-11-6-8-13(9-7-11)17(2)21(19,20)14-5-3-4-12(10-14)15(16)18/h3-10H,1-2H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISVYIFTUUZERR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Methyl(4-methylphenyl)sulfamoyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5710914.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)

![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-chlorobenzylidene)benzohydrazide]](/img/structure/B5710938.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5710968.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5710970.png)

![4-[(5-methyl-2-furyl)methylene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710993.png)

![2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5711005.png)